An In-depth Technical Guide to the Chemical Properties and Stability of (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol
An In-depth Technical Guide to the Chemical Properties and Stability of (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol
Introduction
(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol, a benzylic alcohol derivative, presents a unique combination of functional groups that are of significant interest in medicinal chemistry and drug development. The presence of a hydrophilic methylsulfonyl group, a lipophilic and strongly electron-withdrawing trifluoromethyl group, and a reactive primary alcohol on a phenyl ring suggests a complex physicochemical profile. This guide provides a comprehensive analysis of the predicted chemical properties and a detailed strategic framework for assessing the stability of this molecule. Understanding its stability profile is a critical prerequisite for its advancement as a pharmaceutical intermediate or active pharmaceutical ingredient (API), directly influencing formulation design, packaging, storage conditions, and regulatory compliance.[1][2]
This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a predictive analysis based on first principles of organic chemistry and outlines the rigorous experimental protocols required to validate these predictions.
Section 1: Physicochemical and Structural Analysis
The chemical behavior of (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol is dictated by the interplay of its constituent functional groups. A thorough understanding of its structure is the foundation for predicting its properties and stability.
Molecular Structure
The structure features a central benzene ring substituted at positions 1, 2, and 4.
Caption: Chemical structure of (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol.
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Benzylic Alcohol (-CH₂OH): This is a primary site for chemical reactions, particularly oxidation.[3] Its ability to act as a hydrogen bond donor and acceptor significantly influences solubility and intermolecular interactions.[4]
-
Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group, it increases the acidity of nearby protons and enhances the metabolic stability of the molecule.[5] Its lipophilic nature will impact solubility and partitioning behavior.
-
Methylsulfonyl Group (-SO₂CH₃): A polar, electron-withdrawing group that enhances aqueous solubility. It is generally considered chemically stable and resistant to metabolic degradation.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, we can predict its key properties based on its structural analogues and the contribution of its functional groups.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₉H₉F₃O₃S | Based on atom count from the chemical structure.[6] |
| Molecular Weight | 254.23 g/mol | Sum of atomic weights.[6] |
| Appearance | White to off-white solid. | Similar substituted benzyl alcohols and sulfones are typically crystalline solids at room temperature.[7] |
| Aqueous Solubility | Sparingly soluble to slightly soluble. | The polar sulfonyl and alcohol groups promote water solubility, but this is counteracted by the non-polar trifluoromethyl group and the aromatic ring. Analogous compounds show limited water solubility.[5] |
| Organic Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). | The molecule possesses functional groups that can interact favorably with a range of organic solvents.[7] |
| Acidity (pKa) | ~14-15 (for the alcohol proton). | The benzylic alcohol proton's acidity is slightly enhanced by the electron-withdrawing effects of the -CF₃ and -SO₂CH₃ groups on the ring, making it slightly more acidic than a simple benzyl alcohol. |
| Lipophilicity (LogP) | Moderately lipophilic. | The trifluoromethyl group significantly increases lipophilicity, while the methylsulfonyl and alcohol groups decrease it. The net effect is likely a balanced, moderate LogP value. |
Section 2: Predicted Chemical Stability and Degradation Pathways
The primary objective of stability testing is to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies, or stress testing, are employed to accelerate this process, identify likely degradation products, and establish degradation pathways.[2][9]
Oxidative Stability
Predicted Susceptibility: High
The benzylic alcohol functional group is the most probable site of oxidative degradation. Benzylic alcohols can be readily oxidized, first to the corresponding aldehyde and subsequently to the carboxylic acid, especially in the presence of common oxidizing agents.[3][10]
-
Mechanism: Oxidation can be initiated by various agents (e.g., peroxides, atmospheric oxygen catalyzed by metal ions) and proceeds via the removal of the benzylic proton and the hydroxyl proton.[11][12]
-
Primary Degradant: (4-(Methylsulfonyl)-2-(trifluoromethyl)benzaldehyde.
-
Secondary Degradant: (4-(Methylsulfonyl)-2-(trifluoromethyl)benzoic acid.
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation Studies
-
Preparation: Prepare a stock solution of (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol at a concentration of ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Store at room temperature, protected from light. Withdraw aliquots at timed intervals.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven at 80°C. Sample at appropriate time points.
-
Photostability: Expose the solid substance and its solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [13][14]A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: All samples, including a time-zero control, should be diluted to a suitable concentration and analyzed using the stability-indicating HPLC method described below.
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [15][16][17]A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach. [18]
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point due to the moderate polarity of the analyte.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH will ensure the benzylic alcohol is in its neutral form.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape for aromatic compounds.
-
-
Detector Wavelength Selection: Analyze a dilute solution of the compound using a Diode Array Detector (DAD) or UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity.
-
Gradient Elution Development: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradation products. Analyze a stressed (e.g., oxidized) sample to observe the retention times of degradants.
-
Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve adequate resolution (Rs > 2) between the parent peak and all degradant peaks. The final method should be able to separate the parent compound from all process impurities and degradation products. [15]6. Method Validation: Once developed, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. [19]Specificity is proven by demonstrating that the method can resolve the main peak from all degradants generated during the forced degradation study.
Conclusion
(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol is a molecule with a complex stability profile driven by its unique functional groups. While it is predicted to be stable against hydrolysis, its benzylic alcohol moiety presents a significant susceptibility to oxidative degradation. Its aromatic nature also suggests a moderate sensitivity to photolytic stress.
The experimental framework detailed in this guide provides a robust and systematic approach for definitively characterizing the stability of this compound. By executing comprehensive forced degradation studies and developing a validated stability-indicating analytical method, researchers can establish its degradation pathways, identify critical stability liabilities, and generate the necessary data to guide its successful development. This foundational knowledge is indispensable for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this promising intermediate. [20]
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